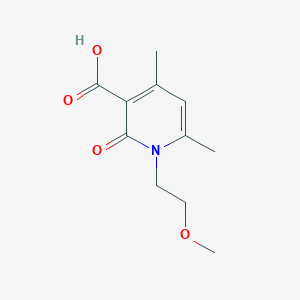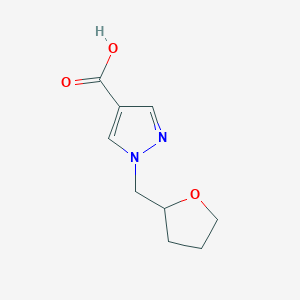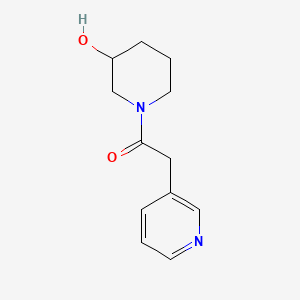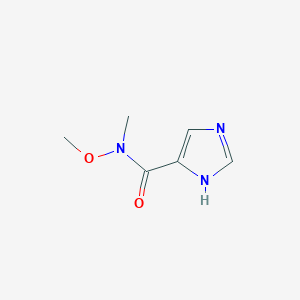
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pinacol boronic esters are synthesized through various protocols including protodeboronation . Another related compound, 2-Methoxyethyl acrylate, is synthesized using hydroquinone monomethyl ether .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical composition and the arrangement of its atoms. While the specific structure for this compound was not found, related compounds such as 2-Methoxyethyl acrylate have been analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. While specific properties for this compound were not found, related compounds such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate have been analyzed for heat capacities .
Scientific Research Applications
Synthesis and Structural Revision
- A study by Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in the Bronsted acid catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, contributing to the knowledge of reaction mechanisms involving related compounds (Srikrishna, Sridharan, & Prasad, 2010).
Derivative Synthesis and Applications
- Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation, demonstrating the utility of related compounds in synthesizing dihydropyridinone and tetrahydropyridinedione derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Chemical Analysis and Characterization
- Anisuzzaman et al. (2000) developed gas chromatographic methods for the determination of imidazolinone herbicides, utilizing the dimethyl derivatives of related compounds for efficient trace level analysis (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).
Photolysis and Chemical Transformations
- The photolysis of related dihydropyridine derivatives has been studied, revealing insights into chemical transformations and potential applications in synthetic chemistry (Biellmann, Callot, & Pilgrim, 1972).
Molecular Structure and Optical Properties
- Jasinski et al. (2013) synthesized new Hantzsch 1,4-dihydropyridine derivatives and examined their crystal structures, contributing to the understanding of molecular configurations and potential applications in materials science (Jasinski, Guild, Pek, Samshuddin, Narayana, Yathirajan, & Butcher, 2013).
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the specific mechanism of action for this compound was not found, related compounds such as Nusinersen, an antisense oligonucleotide, work by binding to RNA and modulating protein production .
Safety and Hazards
Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. While specific safety data for this compound was not found, related compounds such as 2-Methoxyethylamine and 2-Methoxyethanol have safety data sheets available .
Future Directions
Properties
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-6-8(2)12(4-5-16-3)10(13)9(7)11(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLPOZCKORIUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)
![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)





![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)


amine](/img/structure/B1467955.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)
